molecular formula C9H13N3O B11909977 (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile

(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile

Cat. No.: B11909977
M. Wt: 179.22 g/mol
InChI Key: RFYMUEYOCGQVEL-YUMQZZPRSA-N
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Description

(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrrolidine ring and an azetidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile typically involves the reaction of azetidine-2-carbonitrile with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azetidine or pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides . This inhibition can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile stands out due to its unique combination of pyrrolidine and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-1-[(2S)-pyrrolidine-2-carbonyl]azetidine-2-carbonitrile

InChI

InChI=1S/C9H13N3O/c10-6-7-3-5-12(7)9(13)8-2-1-4-11-8/h7-8,11H,1-5H2/t7-,8-/m0/s1

InChI Key

RFYMUEYOCGQVEL-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CC[C@H]2C#N

Canonical SMILES

C1CC(NC1)C(=O)N2CCC2C#N

Origin of Product

United States

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